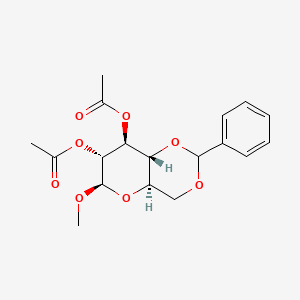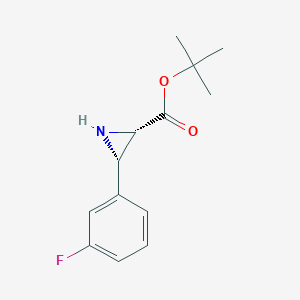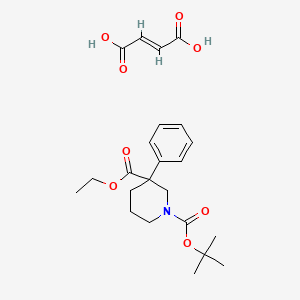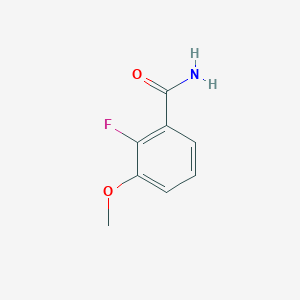
1-O-Methyl-4-O,6-O-benzylidene-beta-D-glucopyranose 2,3-diacetate
概要
説明
Synthesis Analysis
The synthesis of various glucopyranose derivatives has been explored through different methodologies. For instance, the step-by-step synthesis of O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→6)-D-glucopyranose was achieved using 2-O-acetyl-3,4,6-tri-O-benzyl-D-glucopyranose with a ternary system involving p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine . Another approach involved the D-glucosylation of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside and methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside by 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose using pyridine and excess trimethylsilyl triflate in various solvents, which resulted in good α-selectivity . Additionally, the polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose was investigated to synthesize high molecular weight 2,3,4-tri-O-benzyl-[1→6]-α-D-glucopyranan and [1→6]-α-D-glucopyranan (dextran) .
Molecular Structure Analysis
The molecular structures of the synthesized glucopyranose derivatives are characterized by their specific substitution patterns and the formation of protective groups. For example, the benzylation of phenyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside led to the formation of phenyl 2,3,6-tri-O-acetyl-4-O-benzyl-β-D-glucopyranoside, which upon further reactions yielded 1,6-anhydro-4-O-benzyl-β-D-glucopyranose . The molecular structure of these compounds is further elucidated through spectroscopic methods such as NMR, which provides insights into the stereochemistry and substitution patterns of the glucopyranose derivatives.
Chemical Reactions Analysis
The chemical reactivity of the glucopyranose derivatives is influenced by the protective groups and the reaction conditions. For instance, the glycosyl donor 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose was used in oligosaccharide synthesis via a ferric chloride-catalyzed coupling reaction, demonstrating its utility in forming beta-linked disaccharides . Moreover, the deamination of methyl 4,6-benzylidene-β-D-glucosaminide hydrochloride resulted in the cleavage of the glycosidic bond and simultaneous dehydration, showcasing the susceptibility of the glycosidic bond to chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the glucopyranose derivatives are closely related to their molecular structures. The introduction of benzyl and acetyl groups affects the solubility and reactivity of the molecules. For example, the polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose to form high molecular weight dextran analogs indicates the impact of protective groups on the polymerization process and the resulting molecular weight of the polymers . The solid-state properties, such as the optical rotation and X-ray diffraction patterns, provide additional information on the crystallinity and stereochemistry of the synthesized compounds .
科学的研究の応用
Synthesis and Structural Analysis 1-O-Methyl-4-O,6-O-benzylidene-beta-D-glucopyranose 2,3-diacetate serves as a key intermediate and structural component in various chemical syntheses and crystal structure analyses. For instance, it has been involved in the synthesis of furanose-free D-Fucose Per-O-Acetates, providing insights into the molecular structures of related compounds (Shu-jie Hou & P. Kováč, 2008). Furthermore, the crystal structure of a similar compound, 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, was studied, showcasing the significance of 4,6-O-benzylidene-glucopyranose moieties and their protection by glycosidic bonding (M. Brito-Arias et al., 2009).
Biological and Pharmaceutical Research Although not directly related to the specific compound , similar compounds have been used in biological and pharmaceutical contexts. For example, derivates of glucopyranose have been used in the synthesis of complex structures like chondroitin 6-sulfate trisaccharide methyl glycoside, highlighting the importance of protecting groups and stereocontrol in glycosylation reactions (F. Bélot & J. Jacquinet, 2000). Additionally, the syntheses of certain hexopyranosides and their application as ligands in half-sandwich metal complexes have been reported, providing insights into diastereoselectivity and potential applications in antitumor activity (Matthias Böge et al., 2015).
Chemical Synthesis and Methodology The compound and its derivatives are pivotal in various synthetic methodologies. For instance, methods involving regioselective deoxygenation and the synthesis of dideoxypyranoses and their azido (amino) analogs have been explored, showcasing the utility of the compound in complex sugar synthesis (C. Chang et al., 2001). Moreover, the use of a 3-O-allyl group as a protective group for ring-opening polymerization of alpha-D-glucopyranose 1,2,4-orthopivalate derivatives has been studied, indicating its role in yielding stereoregular polysaccharides (Makoto Karakawa et al., 2002).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that this compound is an important intermediate for the preparation of different sugars .
Mode of Action
It is known to be used as an intermediate in the synthesis of various sugars
Biochemical Pathways
Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may play a role in carbohydrate metabolism.
Result of Action
Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may have an impact on the synthesis of these sugars.
Action Environment
It is known that the compound is stable at room temperature in continental us .
特性
IUPAC Name |
[(4aR,6R,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXXIQSHLLVPF-KHVLVAFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)
![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)

![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)
![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)
![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)
![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)
![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)
